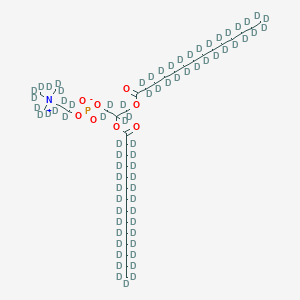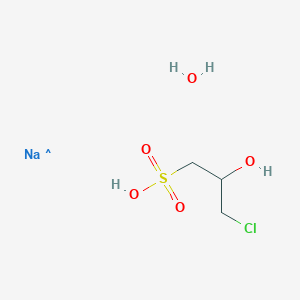
Silicon tetraboride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon tetraboride is a lightweight ceramic compound formed between silicon and boron. It is known for its high hardness and thermal stability, making it a valuable material in various industrial applications. The compound is typically black and crystalline, with a density of approximately 2.52 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silicon tetraboride can be synthesized directly from its elemental components, silicon and boron. The reaction typically involves heating these elements together in a high-temperature environment. The tetraboride was first synthesized in 1960 by three independent groups .
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of silicon and boron in a furnace. The process requires precise control of temperature and reaction conditions to ensure the formation of the desired compound. The resulting product is then purified to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Silicon tetraboride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. When heated in air or oxygen, it becomes superficially oxidized. It is also attacked by boiling sulfuric acid and by halogens such as fluorine, chlorine, and bromine at high temperatures .
Common Reagents and Conditions:
Oxidation: Occurs when this compound is heated in the presence of oxygen.
Reduction: Can be achieved using reducing agents like hydrogen.
Substitution: Involves the replacement of silicon or boron atoms with other elements under specific conditions.
Major Products Formed:
Oxidation: Forms silicon dioxide and boron oxide.
Reduction: Produces elemental silicon and boron.
Substitution: Results in various substituted borides and silicides.
Applications De Recherche Scientifique
Silicon tetraboride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology and Medicine: Investigated for its potential use in biomedical devices due to its biocompatibility and hardness.
Industry: Employed in the production of high-temperature ceramics, cutting tools, and wear-resistant coatings. .
Mécanisme D'action
The mechanism by which silicon tetraboride exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for protective coatings and cutting tools. The compound’s ability to withstand high temperatures and resist oxidation is due to the strong covalent bonds between silicon and boron atoms .
Comparaison Avec Des Composés Similaires
- Silicon triboride (SiB₃)
- Silicon hexaboride (SiB₆)
- Boron carbide (B₄C)
- Boron phosphide (B₆P)
- Boron oxide (B₆O)
Comparison: Silicon tetraboride is unique among these compounds due to its specific stoichiometry and crystal structure. It is isomorphous to boron carbide, boron phosphide, and boron oxide, but it is metastable with respect to silicon hexaboride. This means that while it shares some structural similarities with these compounds, it has distinct properties that make it suitable for specific applications, such as its use in high-temperature environments and its electrical conductivity .
Propriétés
Formule moléculaire |
B4Si |
|---|---|
Poids moléculaire |
71.3 g/mol |
Nom IUPAC |
1-sila-2,3,4,5-tetraboracyclopenta-1,3,5-triene |
InChI |
InChI=1S/B4Si/c1-2-4-5-3-1 |
Clé InChI |
ICTBYMXYRGXSHS-UHFFFAOYSA-N |
SMILES canonique |
B1=BB=[Si]=B1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)


